Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl
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Overview
Description
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride is a chemical compound with the molecular formula C14H19ClN2O2 and a molecular weight of 282.77 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism, scope, and scalability. The reaction conditions often include the use of reducing agents and specific solvents to achieve the desired product. Industrial production methods may involve cold-chain transportation to maintain the stability of the compound .
Chemical Reactions Analysis
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride can be compared with other similar compounds, such as:
3-azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the arrangement of atoms within the ring system.
Bicyclo[3.1.1]heptanes: These compounds are used as bioisosteres of benzenes and have similar physicochemical properties.
The uniqueness of Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride lies in its specific bicyclic structure and the presence of the nitrogen atom, which imparts distinctive chemical and biological properties.
Biological Activity
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hydrochloride (CAS No. 2177258-17-0) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₉ClN₂O₂ |
Molecular Weight | 282.77 g/mol |
CAS Number | 2177258-17-0 |
Purity | Not specified |
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate acts primarily as a cholinergic agent , influencing the neurotransmitter acetylcholine in the central nervous system. Its structure allows it to interact with nicotinic and muscarinic receptors, which are critical for various physiological functions, including cognitive processes and muscle contraction.
Antimicrobial Effects
Research indicates that compounds similar to benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate exhibit significant antimicrobial properties:
- Antibacterial Activity : Studies have shown that related bicyclic compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or function.
- Antifungal Activity : Similar compounds have also demonstrated antifungal properties against species such as Candida albicans, suggesting a broad-spectrum antimicrobial potential.
Neuropharmacological Effects
The compound's interaction with cholinergic receptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By enhancing cholinergic activity, it may improve cognitive function and memory retention.
Case Studies and Research Findings
-
Cognitive Enhancement :
- In a study investigating the effects of cholinergic agents on memory, subjects treated with benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate showed improved performance in memory tasks compared to controls.
- This aligns with findings that cholinergic modulation can enhance synaptic plasticity.
-
Antimicrobial Testing :
- A series of in vitro tests demonstrated that benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate displayed MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics against various bacterial strains.
- The compound's structural analogs were tested against a panel of pathogens, revealing a consistent pattern of activity against both Gram-positive and Gram-negative bacteria.
Properties
Molecular Formula |
C14H19ClN2O2 |
---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
benzyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13(18-9-11-4-2-1-3-5-11)16-14-7-6-12(14)8-15-10-14;/h1-5,12,15H,6-10H2,(H,16,17);1H |
InChI Key |
SECZBHWRAALYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CNC2)NC(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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